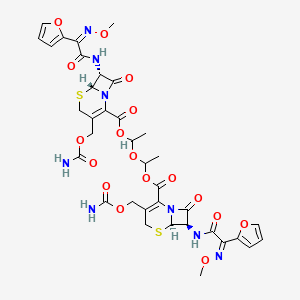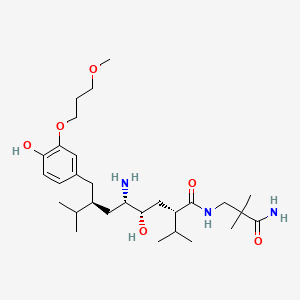
MNI-käfig-D-Aspartat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MNI-caged-D-aspartate is a D-aspartate caged with the photosensitive 4-methoxy-7-nitroindolinyl group . It is photolyzed by UV light with a quantum efficiency of 0.09 at pH 7.4 . It acts as an agonist at NMDA receptors and EAAT substrate .
Synthesis Analysis
The synthesis and characterization of MNI-caged-D-aspartate have been described in a study by Huang et al . It is a caged compound for selective activation of glutamate transporters and N-MthD.-aspartate receptors in brain tissue .Molecular Structure Analysis
The chemical name of MNI-caged-D-aspartate is ®-α-Amino-2,3-dihydro-4-methoxy-7-nitro-γ-oxo-1H-indole-1-butanoic acid . Its molecular weight is 309.27 and its formula is C13H15N3O6 .Chemical Reactions Analysis
MNI-caged-D-aspartate is a D-aspartate caged with the photosensitive 4-methoxy-7-nitroindolinyl group . Upon exposure to UV light, it undergoes photolysis, releasing D-aspartate .Physical And Chemical Properties Analysis
MNI-caged-D-aspartate is soluble to 5 mM in water and to 10 mM in DMSO . . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Aktivierung von Glutamattransportern
MNI-käfig-D-Aspartat wird zur selektiven Aktivierung von Glutamattransportern im Hirngewebe verwendet . Das D-Isomer von Aspartat wird effizient von hochaffinen Na+/K±abhängigen Glutamattransportern transportiert . Die Photofreisetzung von D-Aspartat in akuten Hippocampus-Schnitten durch kurze UV-Laserbestrahlung von MNI-D-Aspartat löste schnell aktivierende Ströme in Astrozyten aus .
Untersuchung von N-Methyl-D-Aspartat (NMDA)-Rezeptoren
This compound ist ein effektiver Ligand von N-Methyl-D-Aspartat (NMDA)-Rezeptoren . Es kann verwendet werden, um die Regulation von NMDA-Rezeptoren an exzitatorischen Synapsen zu untersuchen . Die Photofreisetzung von D-Aspartat führte zur selektiven, aber transienten Aktivierung von NMDA-Rezeptoren in Hippocampus-Pyramidenneuronen .
Analyse der Glutamattransporterregulation
Diese Verbindung kann zur Überwachung der Belegung und Regulation von Glutamattransportern in verschiedenen Hirnregionen verwendet werden . Es trägt zum Verständnis bei, wie diese Transporter in einem schnellen Zeitmaßstab die Aktivierung von Rezeptoren beeinflussen .
Untersuchung der Glutamataufnahme
This compound wird verwendet, um die Rolle von Transportern bei der Glutamatentfernung an Synapsen zu untersuchen . Die Sättigung von Transportern durch Photolyse von käfigiertem D-Aspartat führte nicht zu Transporterströmen in inneren Haarzellen (IHCs), was darauf hinweist, dass weder die präsynaptischen noch die postsynaptischen Membranen die wichtigsten Stellen für die Glutamatentfernung sind
Wirkmechanismus
Target of Action
The primary targets of MNI-caged-D-aspartate are the N-methyl-D-aspartate (NMDA) receptors and high-affinity Na+/K±dependent glutamate transporters . These proteins play a crucial role in the central nervous system. The NMDA receptors are a type of ionotropic glutamate receptor that is important for controlling synaptic plasticity and memory function. The glutamate transporters, on the other hand, are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, which is critical for preventing excitotoxicity .
Mode of Action
MNI-caged-D-aspartate is a photolabile analogue of D-aspartate, meaning it can be activated by light. When exposed to UV light, it undergoes photolysis, releasing D-aspartate . This D-aspartate is then efficiently transported by the glutamate transporters and can also bind to the NMDA receptors .
Biochemical Pathways
The released D-aspartate interacts with the NMDA receptors, leading to their activation. This results in the opening of the ion channel of the receptor, allowing the flow of ions across the cell membrane .
In addition, the D-aspartate is taken up by the glutamate transporters, which helps to maintain the concentration of glutamate in the synaptic cleft and prevent excitotoxicity . This uptake process is electrogenic, meaning it results in the generation of an electric current .
Pharmacokinetics
It is known that the compound is stable in aqueous solution for several days . Its photolysis is efficient, with a quantum efficiency of 0.09 at pH 7.4 .
Result of Action
The activation of NMDA receptors by the released D-aspartate can lead to various cellular responses, including the initiation of signal transduction pathways and changes in cell excitability .
The uptake of D-aspartate by the glutamate transporters helps to maintain the homeostasis of glutamate in the synaptic cleft, preserving the fidelity of transmission and preventing excitotoxicity .
Action Environment
The action of MNI-caged-D-aspartate is influenced by the presence of light, as it requires UV light for the photolysis and release of D-aspartate . The pH of the environment can also affect the efficiency of its photolysis . Furthermore, the presence of glutamate transporter antagonists can inhibit the uptake of the released D-aspartate .
Biochemische Analyse
Biochemical Properties
MNI-caged-D-aspartate interacts with NMDA receptors and EAATs . Upon exposure to UV light, it rapidly releases D-aspartate, which can then interact with these proteins . The nature of these interactions is likely to be similar to those of D-aspartate itself.
Cellular Effects
The effects of MNI-caged-D-aspartate on cells are primarily mediated through its action on NMDA receptors and EAATs . By acting as an agonist at these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
MNI-caged-D-aspartate exerts its effects at the molecular level through its interactions with NMDA receptors and EAATs . Upon photolysis by UV light, it releases D-aspartate, which can bind to these proteins and influence their activity .
Temporal Effects in Laboratory Settings
The effects of MNI-caged-D-aspartate can change over time in laboratory settings . This compound is photolyzed rapidly by UV light, with a quantum efficiency of 0.09 at pH 7.4 . This rapid release of D-aspartate allows for the temporal control of its effects .
Metabolic Pathways
As a derivative of D-aspartate, MNI-caged-D-aspartate is likely to be involved in similar metabolic pathways . D-aspartate is a common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants .
Transport and Distribution
The transport and distribution of MNI-caged-D-aspartate within cells and tissues are likely to be influenced by its interactions with NMDA receptors and EAATs . Specific details on this topic could not be found in the available literature.
Subcellular Localization
The subcellular localization of MNI-caged-D-aspartate is likely to be influenced by its interactions with NMDA receptors and EAATs . Specific details on this topic could not be found in the available literature.
Eigenschaften
IUPAC Name |
(2R)-2-amino-4-(4-methoxy-7-nitro-2,3-dihydroindol-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-22-10-3-2-9(16(20)21)12-7(10)4-5-15(12)11(17)6-8(14)13(18)19/h2-3,8H,4-6,14H2,1H3,(H,18,19)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNVWKDWOLQDKH-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2CCN(C2=C(C=C1)[N+](=O)[O-])C(=O)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)
![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)





![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)





